(Z)-Pent-2-enyloxirane
Description
Overview of Oxirane Ring Systems in Chemical Transformations
Epoxides are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a vast array of more complex molecules. Their utility stems from the inherent reactivity of the strained three-membered ring.
The defining characteristic of an epoxide is its three-membered ring, which forces the bond angles to be approximately 60°. This significant deviation from the ideal tetrahedral bond angle of 109.5° results in substantial ring strain. This stored energy makes epoxides much more reactive than their acyclic ether counterparts. The relief of this ring strain is a powerful thermodynamic driving force for ring-opening reactions.
The carbons of the epoxide ring are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. These reactions can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group and activating the ring for attack by weak nucleophiles. In basic or nucleophilic conditions, a strong nucleophile directly attacks one of the electrophilic carbon atoms, forcing the ring to open.
A comparison of the strain energies of some common small ring systems is provided in the table below.
| Ring System | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Oxirane (Epoxide) | 27.3 |
| Aziridine | 27.0 |
| Thiirane | 19.8 |
This table illustrates the high degree of ring strain in epoxides, comparable to that of cyclopropane.
The predictable and versatile reactivity of epoxides has cemented their status as indispensable intermediates in organic synthesis. The ring-opening of epoxides provides a powerful method for the stereospecific introduction of two adjacent functional groups. For instance, the acid-catalyzed hydrolysis of an epoxide yields a 1,2-diol (a vicinal diol or glycol), while reaction with an alcohol in the presence of an acid or base affords a β-hydroxy ether.
Furthermore, the reaction of epoxides with organometallic reagents, such as Grignard or organolithium reagents, allows for the formation of new carbon-carbon bonds, leading to the construction of more complex carbon skeletons. This broad reactivity profile makes epoxides essential building blocks in the synthesis of natural products, pharmaceuticals, and polymers. For example, the polymerization of epoxides leads to the formation of polyethers, such as polyethylene (B3416737) glycol, which has widespread applications in medicine and industry.
Strategic Importance of Olefinic Epoxides in Synthetic Methodologies
Olefinic epoxides, which contain both an epoxide ring and a carbon-carbon double bond, are particularly valuable synthetic intermediates due to their dual functionality. This combination of reactive sites allows for a rich and diverse range of chemical transformations.
The presence of both an epoxide and an alkene within the same molecule opens up a wide array of synthetic possibilities. These two functional groups can react independently or in a concerted fashion, allowing for the construction of complex molecular architectures in a controlled manner. For instance, the epoxide can undergo ring-opening reactions while the alkene remains intact, or the alkene can be functionalized through reactions such as hydrogenation, dihydroxylation, or metathesis without affecting the epoxide.
Conversely, the alkene can participate in reactions that are directed by the neighboring epoxide. This dual functionality allows for the sequential or orthogonal functionalization of the molecule, providing chemists with a powerful tool for building molecular complexity.
A significant challenge and area of opportunity in the chemistry of olefinic epoxides lies in the control of stereochemistry. The synthesis of a specific stereoisomer of an olefinic epoxide is often a critical step in a total synthesis. Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, have been developed to provide enantiomerically enriched epoxides from allylic alcohols.
Furthermore, the ring-opening of chiral epoxides can proceed with high stereoselectivity. For example, SN2-type ring-opening reactions typically occur with inversion of configuration at the carbon atom that is attacked. This predictable stereochemical outcome is a powerful tool for establishing specific stereocenters in a target molecule. However, the regioselectivity of ring-opening in unsymmetrical epoxides can be influenced by both steric and electronic factors, presenting a challenge that must be carefully managed in a synthetic plan. The ability to control both the relative and absolute stereochemistry during the synthesis and subsequent reactions of olefinic epoxides is a key focus of modern organic chemistry research.
Rationale for Research Focus on (Z)-Pent-2-enyloxirane
This compound, with its specific cis-configured pentenyl side chain attached to the oxirane ring, serves as a valuable model system and synthetic intermediate for several reasons. ontosight.ai Its structure allows for the investigation of the interplay between the reactivity of the epoxide ring and the stereochemistry of the adjacent double bond.
The synthesis of this compound is typically achieved through the epoxidation of (Z)-2-pentene. ontosight.ai The specific geometry of the starting alkene is crucial for the stereochemical outcome of the epoxidation. The study of such reactions provides insights into the mechanisms of epoxidation and the factors that govern stereoselectivity.
Furthermore, the dual functionality of this compound makes it an attractive building block in the synthesis of more complex molecules. The epoxide can be opened selectively, and the alkene can be further functionalized, leading to a variety of di- and poly-functionalized compounds. Its potential applications include the production of polymers, adhesives, and as a precursor for pharmaceutical compounds. ontosight.ai The specific stereochemistry of the (Z)-alkene can influence the conformational preferences of the molecule and its reactivity, making it a target for studies aimed at understanding and controlling complex organic reactions.
Significance in Stereoselective and Stereospecific Synthesis
Stereoselective and stereospecific reactions are cornerstones of modern organic synthesis, enabling the preparation of complex molecules with precise three-dimensional arrangements of atoms. In theory, this compound could be a valuable substrate in such reactions.
The synthesis of this compound itself would likely involve the stereospecific epoxidation of (Z)-pent-2-ene. The stereochemistry of the starting alkene would directly dictate the relative stereochemistry of the substituents on the oxirane ring.
Once formed, the stereoselective ring-opening of the oxirane is a key potential application. Depending on the nature of the nucleophile and the catalyst used, it is theoretically possible to control which of the two electrophilic carbons of the oxirane ring is attacked and from which face the attack occurs. This would lead to the formation of specific diastereomers or enantiomers of the resulting product. However, specific examples and detailed studies outlining these transformations for this compound are not readily found in the surveyed literature.
Potential as a Versatile Chiral Synthetic Intermediate
A chiral synthetic intermediate is a molecule that possesses one or more stereocenters and can be used as a building block for the synthesis of more complex, enantiomerically pure compounds, such as pharmaceuticals or natural products. For this compound to function as a versatile chiral intermediate, methods for its preparation in an enantiomerically enriched form would be necessary. This could potentially be achieved through:
Asymmetric Epoxidation: The use of a chiral catalyst to epoxidize the prochiral (Z)-pent-2-ene, leading directly to an enantiomerically enriched this compound.
Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched.
The resulting chiral, non-racemic this compound would then, in principle, be a valuable precursor for the synthesis of a range of complex molecules. The presence of both an epoxide and a double bond offers two distinct points for further chemical modification. However, the absence of specific research detailing the successful application of these strategies to this compound limits a more in-depth discussion of its practical utility as a chiral intermediate.
Data Tables
Due to the lack of specific research findings on the stereoselective reactions of this compound, no data tables with detailed experimental results can be provided at this time.
Structure
3D Structure
Properties
CAS No. |
56956-13-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-[(Z)-pent-2-enyl]oxirane |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-7-6-8-7/h3-4,7H,2,5-6H2,1H3/b4-3- |
InChI Key |
PAMAYFDIVUSTFP-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CC1CO1 |
Canonical SMILES |
CCC=CCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Z Pent 2 Enyloxirane
Direct Epoxidation Strategies
A critical aspect of synthesizing (Z)-Pent-2-enyloxirane is maintaining the (Z) or cis configuration of the starting alkene in the final epoxide product. Many epoxidation reactions are stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product. organicchemistrytutor.commasterorganicchemistry.com For instance, the epoxidation of (Z)-pent-2-ene with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a concerted mechanism, ensuring that the cis relationship of the substituents on the double bond is preserved in the resulting oxirane. organicchemistrytutor.comthieme-connect.de
Achieving enantioselectivity in the synthesis of epoxides is a significant goal in modern organic chemistry, as chiral epoxides are crucial building blocks for many pharmaceuticals and fine chemicals. magtech.com.cn Several powerful asymmetric epoxidation methods have been developed.
For unfunctionalized alkenes like (Z)-pent-2-ene, organocatalytic methods, such as the Shi epoxidation, can be employed. sigmaaldrich.com However, for precursors containing a hydroxyl group adjacent to the double bond, such as (Z)-pent-2-en-1-ol, the Sharpless-Katsuki asymmetric epoxidation is exceptionally effective. masterorganicchemistry.com This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). The allylic hydroxyl group of the substrate coordinates to the titanium catalyst, allowing the chiral ligand to direct the delivery of the oxygen atom to one face of the double bond with high predictability and enantioselectivity. masterorganicchemistry.commsu.edu The choice between (+)-DET and (-)-DET determines which enantiomer of the epoxide is formed.
Other notable methods include the Jacobsen-Katsuki epoxidation, which is highly effective for cis-disubstituted alkenes using a chiral manganese-salen complex. magtech.com.cnresearchgate.net
| Method | Typical Substrate | Key Reagents | Primary Advantage |
|---|---|---|---|
| Sharpless-Katsuki Epoxidation | Allylic Alcohols (e.g., (Z)-pent-2-en-1-ol) | Ti(O-iPr)₄, (+)- or (-)-DET, TBHP | High enantioselectivity for allylic alcohols. masterorganicchemistry.com |
| Jacobsen-Katsuki Epoxidation | cis-Disubstituted Alkenes | Chiral Mn(III)-salen complex, NaOCl or m-CPBA | Effective for unfunctionalized cis-alkenes. researchgate.net |
| Shi Epoxidation | trans-Disubstituted & some cis-Alkenes | Fructose-derived organocatalyst, Oxone | Metal-free, organocatalytic approach. sigmaaldrich.com |
Chemoenzymatic epoxidation represents a greener and often highly selective alternative to traditional chemical methods. nih.govlu.se A common approach involves the use of a lipase (B570770), such as immobilized Candida antarctica lipase B (Novozym 435), to catalyze the in situ formation of a peroxy acid from a carboxylic acid (e.g., phenylacetic acid) and hydrogen peroxide. nih.gov This enzymatically generated peroxy acid then acts as the oxidizing agent to epoxidize the alkene in what is known as a Prilezhaev reaction. nih.gov
This method offers several advantages, including mild reaction conditions and high yields, with reported epoxide yields ranging from 75–99% for various alkenes. nih.gov The process avoids the need to handle potentially unstable concentrated peroxy acids and benefits from the high selectivity of the enzyme. lu.se Fungal biocatalysts, such as lyophilized mycelium from Cladosporium cladosporioides, have also been shown to be effective for the chemoenzymatic epoxidation of various terpenes. wur.nl
| Component | Function | Example |
|---|---|---|
| Biocatalyst | Catalyzes peroxy acid formation | Candida antarctica Lipase B (Novozym 435). nih.gov |
| Oxygen Source | Provides the oxygen atom | Hydrogen Peroxide (H₂O₂). nih.govlu.se |
| Oxygen Carrier | Forms the peroxy acid intermediate | Phenylacetic Acid or Acetic Acid. nih.govwur.nl |
| Substrate | Alkene to be epoxidized | (Z)-pent-2-ene |
When the precursor to this compound already contains a stereocenter, the epoxidation of the double bond can lead to the formation of diastereomers. Diastereoselective epoxidation aims to control this outcome, preferentially forming one diastereomer over the other. This control is typically achieved through substrate-directed reactions, where a functional group within the substrate guides the epoxidizing agent to a specific face of the alkene. msu.edu
The epoxidation of allylic alcohols is a classic example of diastereoselective synthesis. nih.gov When using reagents like vanadyl acetylacetonate (B107027) (VO(acac)₂) with TBHP, the hydroxyl group of the allylic alcohol coordinates to the vanadium center and directs the delivery of the oxygen atom to the same face of the double bond (syn-epoxidation). Conversely, epoxidation with m-CPBA on similar substrates often shows the opposite selectivity (anti-epoxidation) in the absence of strong hydrogen bonding effects. nih.gov This directing effect allows for the synthesis of specific diastereomers of epoxy alcohols, which are valuable synthetic intermediates. rsc.org
Regioselectivity becomes a critical factor when the substrate contains more than one double bond. In such cases, the epoxidizing agent must selectively react with the target double bond to yield the desired product. For a precursor like (Z)-1-hydroxypenta-2,4-diene, epoxidation can occur at either the C2=C3 or C4=C5 double bond.
The outcome is often influenced by the nature of the double bonds and the reagents used. Electron-rich double bonds are generally more reactive towards electrophilic epoxidizing agents like m-CPBA. masterorganicchemistry.com Furthermore, the presence of an allylic hydroxyl group can direct the epoxidation to the adjacent double bond, a principle utilized in many synthetic strategies. rsc.org Fungal peroxygenases have also been studied for their high regioselectivity in the epoxidation of polyunsaturated fatty acids, demonstrating the potential of biocatalysts to control which double bond in a complex molecule is oxidized. nih.gov
Stereoselective Epoxidation of (Z)-Pent-2-ene Precursors
Alternative Synthetic Routes to this compound
While direct epoxidation is the most common method, alternative routes offer different strategic approaches to the synthesis of epoxides like this compound.
One of the most established alternatives is the halohydrin pathway. organicchemistrytutor.com This two-step process involves:
Halohydrin Formation: The reaction of the alkene, (Z)-pent-2-ene, with a halogen (like Br₂ or Cl₂) in the presence of water. This proceeds via an anti-addition mechanism to form a vicinal halohydrin.
Intramolecular Ring Closure: The resulting halohydrin is then treated with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring. organicchemistrytutor.com
This method can be advantageous when direct epoxidation with peroxy acids fails or reacts with other sensitive functional groups in the molecule. organicchemistrytutor.com
Another classical approach to epoxide synthesis is the Darzens glycidic ester condensation. thieme-connect.de This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While not a direct route from an alkene, it provides a method for constructing the epoxide ring from carbonyl-containing precursors. thieme-connect.de
Epoxide Ring Formation via Halohydrin Cyclization
A classic and reliable method for synthesizing epoxides is through the intramolecular cyclization of halohydrins. chemistrysteps.com This two-step process begins with the formation of a halohydrin from the corresponding alkene, (Z)-pent-2-ene. The reaction involves the addition of a halogen (e.g., bromine or chlorine) in the presence of water. chemistrysteps.comtransformationtutoring.com This addition across the double bond is stereospecific, resulting in an anti-addition of the halogen and hydroxyl groups.
In the second step, the resulting halohydrin is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). jove.comyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen in an intramolecular SN2 reaction. transformationtutoring.comyoutube.com This backside attack displaces the halide ion and forms the epoxide ring. For this cyclization to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation, a condition that is readily achieved through bond rotation in acyclic systems. jove.com The stereochemistry of the starting alkene is retained in the final epoxide, meaning that starting from (Z)-pent-2-ene yields the desired this compound. jove.com
Approaches Involving Olefin Metathesis and Subsequent Epoxidation
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. harvard.edu A synthetic strategy for this compound can involve a two-step sequence starting with a Z-stereoretentive olefin metathesis reaction. nih.gov This approach would first construct the (Z)-pent-2-enyl carbon skeleton via a ring-closing metathesis (RCM) or cross-metathesis reaction, utilizing catalysts specifically designed to preserve or generate Z-alkene geometry. nih.gov Ruthenium-based catalysts are often employed for their functional group tolerance and high activity. harvard.edu
Once the (Z)-alkene is formed, the subsequent step is the epoxidation of the double bond. This can be achieved using a variety of standard epoxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The epoxidation with peroxy acids is a concerted reaction that occurs with syn-addition of the oxygen atom to the double bond, thus preserving the (Z)-stereochemistry of the alkene in the resulting epoxide. jove.com This combination of modern metathesis and classical epoxidation provides a versatile route to the target molecule.
Multi-step Sequences for Introducing Oxirane Functionality
More elaborate, multi-step synthetic sequences offer flexibility in constructing this compound, particularly when starting from simpler, readily available precursors. youtube.comyoutube.com Such sequences allow for the careful, stepwise assembly of the carbon skeleton and the introduction of the oxirane ring at a strategic point in the synthesis.
One potential pathway could begin with a smaller aldehyde, which is then homologated (extended by one carbon) using a method like the Darzens glycidic ester condensation. thieme-connect.de This reaction involves condensing an aldehyde with an α-halo ester in the presence of a base to form a glycidic ester (an epoxide with an ester group attached). The ester can then be hydrolyzed and decarboxylated to yield the desired epoxide structure after further modification of the side chain.
Alternatively, a synthesis could commence by building the oxirane ring first, for example, by converting a suitable precursor to a terminal epoxide. caltech.edu The side chain could then be extended using organometallic coupling reactions. The challenge in these multi-step approaches lies in maintaining control over the stereochemistry at each step to ensure the final product has the correct (Z)-configuration. d-nb.inforsc.org
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for transformations like epoxidation. The synthesis of this compound from (Z)-pent-2-ene can be achieved using homogeneous, heterogeneous, and biocatalytic systems, each with unique characteristics.
Homogeneous Catalysis for Epoxidation (e.g., transition metal complexes, organocatalysis)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides highly active and selective systems for epoxidation. google.com
Transition Metal Complexes: A variety of transition metal complexes, particularly those involving manganese, iron, and cobalt, are effective for the epoxidation of alkenes. nih.gov Porphyrin complexes of iron and manganese have been shown to catalyze epoxidation with high stereoretention using oxidants like iodosylbenzene (PhIO). researchgate.netrsc.orgrsc.org Notably, studies on related systems have shown that (Z)-alkenes often react faster than their (E)-isomers, which would be advantageous for the synthesis of this compound. researchgate.netrsc.orgrsc.org The choice of metal, ligand, and oxidant can be tuned to optimize yield and selectivity.
Organocatalysis: In an effort to develop more sustainable and metal-free synthetic methods, organocatalysis has become a major area of research. researchgate.net For the epoxidation of cis-alkenes like (Z)-pent-2-ene, certain organocatalytic systems are particularly effective. The Shi epoxidation, which utilizes a chiral ketone derived from fructose (B13574) and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant, is well-known for its ability to epoxidize cis-disubstituted and trisubstituted alkenes with high enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through a reactive dioxirane (B86890) intermediate generated in situ. organic-chemistry.org Other organocatalytic methods include the use of aldehydes that can activate hydrogen peroxide for the epoxidation of various unactivated alkenes. rsc.org
| Catalyst Type | Example Catalyst | Oxidant | Key Findings and Relevance |
|---|---|---|---|
| Transition Metal Complex | Manganese Porphyrins (e.g., MnTDCSPP) | Iodosylbenzene (PhIO) | High stereoretention and higher reactivity for (Z)-alkenes compared to (E)-isomers. researchgate.netrsc.org |
| Transition Metal Complex | Iron Porphyrins (e.g., FeTDCPP) | Iodosylbenzene (PhIO) | Demonstrates a significant rate preference for the epoxidation of (Z)-alkenes over (E)-alkenes (e.g., 13:1 reactivity ratio for (Z)- vs (E)-4-methylpent-2-ene). rsc.org |
| Organocatalyst | Shi Catalyst (Fructose-derived ketone) | Oxone | Highly effective for the asymmetric epoxidation of cis-olefins and trisubstituted alkenes. wikipedia.orgorganic-chemistry.org |
| Organocatalyst | Aldehyde Catalysts | Hydrogen Peroxide (H₂O₂) | Provides a metal-free method for the epoxidation of unactivated alkenes, though some systems show low yields for linear cis-alkenes. rsc.org |
Heterogeneous Catalysis in Epoxide Synthesis
Heterogeneous catalysts operate in a different phase from the reactants, offering significant practical advantages such as simplified catalyst recovery, recycling, and potential use in continuous flow processes. csic.es A variety of solid-supported catalysts have been developed for alkene epoxidation.
These systems include transition metals supported on various materials. For instance, manganese(II) complexes immobilized on metal-organic frameworks (MOFs) have been shown to be effective and recyclable heterogeneous catalysts for epoxidation. rsc.org Other successful systems involve titanium grafted onto silica (B1680970) (SiO₂-Ti(OiPr)₂), which can epoxidize alkenes using organic hydroperoxides, although linear alkenes may result in lower yields compared to cyclic ones. csic.es Iron-based catalysts, such as Fe²⁺-exchanged zeolites, can utilize molecular oxygen as the oxidant, representing a greener approach. researchgate.net Furthermore, polyoxometalate-based frameworks have demonstrated high conversion and selectivity for the epoxidation of various alkenes with aqueous hydrogen peroxide. rsc.org
| Catalyst System | Support/Framework | Active Metal | Oxidant | Advantages |
|---|---|---|---|---|
| Post-functionalized MOF | IRMOF-3 | Manganese(II) | Not specified | Effective and recyclable. rsc.org |
| Grafted Catalyst | Silica (SiO₂) | Titanium(IV) | Hydroperoxides (e.g., CHP) | Can be recovered and reused, but may have lower yields for linear alkenes. csic.es |
| Ion-exchanged Zeolite | Zeolite Y | Iron(II) | Molecular Oxygen (O₂) | Uses an environmentally benign oxidant. researchgate.net |
| Polyoxometalate Framework | MOF with PW₁₂O₄₀³⁻ | Tungsten (W) | Hydrogen Peroxide (H₂O₂) | High conversion and selectivity; stable and reusable. rsc.org |
Biocatalytic Approaches (e.g., epoxidases)
Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. nih.gov While much of the literature on the biocatalysis of epoxides focuses on their ring-opening by epoxide hydrolases, the synthesis of epoxides can be achieved using enzymes known as epoxidases. core.ac.ukrug.nl
These enzymes are typically monooxygenases, such as cytochrome P450s, which can transfer an oxygen atom from molecular oxygen (O₂) to an alkene double bond. The process often requires a source of reducing equivalents, such as the cofactor NADPH. Another class of enzymes, peroxygenases, can utilize hydrogen peroxide to perform epoxidation. A biocatalytic approach to this compound would involve incubating (Z)-pent-2-ene with a suitable microorganism or an isolated enzyme capable of epoxidation. The primary advantages of this method are the potential for very high stereoselectivity and the use of green reagents and conditions. However, challenges include enzyme availability, stability, and the efficiency of cofactor regeneration systems.
| Enzyme Class | Function | Cofactor/Co-substrate | Potential Advantages |
|---|---|---|---|
| Monooxygenases (e.g., Cytochrome P450) | Transfer one oxygen atom from O₂ to the alkene. | NAD(P)H | High selectivity, mild conditions, uses O₂ as the oxidant. |
| Peroxygenases | Transfer an oxygen atom from H₂O₂ to the alkene. | H₂O₂ | Does not require expensive nicotinamide (B372718) cofactors. |
| Epoxide Hydrolases (in reverse) | Primarily catalyze hydrolysis, but can be engineered or used under specific conditions for synthesis. | Water (for hydrolysis) | Well-studied enzymes with potential for engineered synthetic applications. nih.govcore.ac.uk |
Reactivity and Transformations of Z Pent 2 Enyloxirane
Nucleophilic Ring-Opening Reactions
Nucleophilic attack is the most common mode of reaction for epoxides. nih.gov For (Z)-Pent-2-enyloxirane, a nucleophile can attack either the C2 (proximal) or C3 (distal) carbon of the epoxide ring. The outcome of these reactions is highly dependent on the type of nucleophile used, the solvent, and the presence of any catalysts.
Carbon-based nucleophiles are fundamental in organic synthesis for their ability to form new carbon-carbon bonds. Their reactions with this compound showcase a competition between direct (SN2) and conjugate (SN2') attack.
Organometallic reagents are powerful carbon nucleophiles that react readily with epoxides. libretexts.org However, their regioselectivity with allylic epoxides like this compound can differ significantly.
Grignard and Organolithium Reagents : These "hard" nucleophiles typically favor direct SN2 attack. libretexts.orgsaskoer.ca For this compound, the reaction involves a nucleophilic attack on the less sterically hindered C2 carbon. This process occurs via a backside attack, leading to an inversion of stereochemistry at the C2 center. The resulting product is a homoallylic alcohol. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. saskoer.cayoutube.com
Organocuprates : In contrast, "soft" nucleophiles like lithium dialkylcuprates (Gilman reagents) are well-known to favor the SN2' pathway. youtube.com The attack occurs at the C5 carbon of the pentenyl chain, leading to the opening of the epoxide ring via a conjugate addition mechanism. This reaction is highly stereospecific, typically proceeding via an anti-disposition of the attacking cuprate (B13416276) and the departing oxygen atom, yielding an allylic alcohol with the alkyl group at the C5 position.
Table 1: Ring-Opening of this compound with Organometallic Reagents
| Reagent Type | Example Reagent | Predominant Attack Mode | Expected Major Product Structure | Product Class |
|---|---|---|---|---|
| Grignard | Methylmagnesium Bromide (CH₃MgBr) | SN2 | CH₃CH(OH)CH(CH₃)CH=CHCH₃ |
Homoallylic Alcohol |
| Organolithium | n-Butyllithium (n-BuLi) | SN2 | CH₃CH(OH)CH(n-Bu)CH=CHCH₃ |
Homoallylic Alcohol |
| Organocuprate | Lithium Dimethylcuprate (Li(CH₃)₂Cu) | SN2' | CH₃CH=CHCH(OH)CH₂CH₃ |
Allylic Alcohol |
Enolates and ylides serve as other important classes of carbon nucleophiles.
Enolate Additions : Enolates, generated from carbonyl compounds by treatment with a suitable base like lithium diisopropylamide (LDA), are effective nucleophiles for epoxide ring-opening. bham.ac.ukyoutube.com The reaction with this compound would proceed via an SN2 attack at the less substituted C2 position. mnstate.edu The regioselectivity is generally high for the kinetic enolate under non-equilibrating conditions. bham.ac.uk This reaction provides a direct route to γ-hydroxy ketones or related structures.
Ylide Additions : Phosphorus ylides, famous for their role in the Wittig reaction, can also react as nucleophiles with epoxides, although this is less common than their reaction with carbonyls. libretexts.orgmasterorganicchemistry.com The initial step is the nucleophilic SN2 attack of the ylide carbon on the C2 carbon of the epoxide. The resulting betaine (B1666868) intermediate can then undergo intramolecular cyclization. Sulfur ylides can also be employed, often leading to the formation of cyclopropanes, but with vinylic epoxides, more complex reaction pathways can ensue. nih.gov
Table 2: Ring-Opening with Enolates and Ylides
| Reagent Type | Example Reagent | Initial Attack Mode | Expected Intermediate/Product |
|---|---|---|---|
| Enolate | Acetone Enolate | SN2 at C2 | γ-Hydroxy Ketone |
| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | SN2 at C2 | Betaine, potentially leading to cyclized products |
Heteroatom nucleophiles, such as those containing oxygen, nitrogen, sulfur, or halogens, readily open the epoxide ring, leading to a variety of functionalized products. The regioselectivity of these reactions is often dependent on the pH of the reaction medium. libretexts.org
Alcoholysis and Aminolysis (Basic/Neutral Conditions) : Under basic or neutral conditions, alcohols (ROH) and amines (RNH₂) act as nucleophiles, attacking the less-substituted C2 carbon in a classic SN2 reaction. libretexts.org This results in anti-addition, yielding a 1,2-aminoalcohol or a β-hydroxy ether. The reaction with amines is generally faster than with alcohols due to the higher nucleophilicity of nitrogen.
Alcoholysis and Aminolysis (Acidic Conditions) : In the presence of a protic or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a better leaving group. masterorganicchemistry.com This activation facilitates the nucleophilic attack. For allylic systems like this compound, the positive charge in the transition state is stabilized by the adjacent double bond. Consequently, the nucleophile may attack either the C2 or C3 position, with a preference for the allylic C3 carbon that can better stabilize the partial positive charge (SN1-like character). masterorganicchemistry.com This often leads to a mixture of regioisomers.
Thiolysis : Thiols (RSH) are more potent nucleophiles than their alcohol counterparts and react readily with epoxides under basic catalysis (using the thiolate anion, RS⁻) to open the ring. The attack occurs regioselectively at the less-hindered C2 position to furnish a β-hydroxy thioether.
Halide-Mediated Openings : Halide ions can act as nucleophiles to open epoxides, though they often require acid catalysis to enhance the electrophilicity of the epoxide ring. ugent.be The reaction of this compound with hydrogen halides (HX), for instance, would proceed via protonation of the epoxide oxygen followed by attack of the halide ion. Similar to acid-catalyzed alcoholysis, the attack can occur at either C2 or C3, yielding a mixture of isomeric halohydrins.
Table 3: Ring-Opening of this compound with Heteroatom Nucleophiles
| Reagent | Conditions | Predominant Attack Site | Expected Major Product Class |
|---|---|---|---|
| Methanol (CH₃OH) | Basic (e.g., NaOCH₃) | C2 (SN2) | β-Hydroxy Ether |
| Methanol (CH₃OH) | Acidic (e.g., H₂SO₄) | C3 (SN2') / C2 (SN2) | Mixture of regioisomeric β-Hydroxy Ethers |
| Ethylamine (CH₃CH₂NH₂) | Neutral / Basic | C2 (SN2) | 1,2-Aminoalcohol |
| Ethanethiol (CH₃CH₂SH) | Basic (e.g., NaSEt) | C2 (SN2) | β-Hydroxy Thioether |
| Hydrochloric Acid (HCl) | Acidic | C3 (SN2') / C2 (SN2) | Mixture of regioisomeric Chlorohydrins |
Catalyst-Mediated Nucleophilic Ring-Opening Reactions
The presence of a catalyst is crucial in modulating the nucleophilic attack on the epoxide ring. Catalysts activate the epoxide, making it more susceptible to attack by even weak nucleophiles, and can direct the outcome of the reaction.
Lewis acids are potent catalysts for epoxide ring-opening reactions. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly employed Lewis acid that activates the epoxide by coordinating to the oxygen atom. sci-hub.se This coordination polarizes the carbon-oxygen bonds, making the ring carbons more electrophilic and facilitating nucleophilic attack. The mechanism involves the formation of an oxonium ion intermediate upon coordination of BF₃ to the epoxide oxygen. sci-hub.se
In the case of this compound, this activation would ready the molecule for attack by a range of nucleophiles. The regioselectivity of the attack is influenced by both electronic and steric factors. Furthermore, BF₃·OEt₂ can itself serve as a fluoride (B91410) source, leading to the formation of fluorohydrins. sci-hub.se Studies on similar systems show that Lewis acids like BF₃·OEt₂ are effective in promoting ring-opening rearrangements. organic-chemistry.org
Table 1: Illustrative Lewis Acid-Catalyzed Ring-Opening Reactions Data based on general epoxide reactivity and analogous systems.
| Catalyst | Nucleophile | Potential Product Type | Reference |
|---|---|---|---|
| BF₃·OEt₂ | H₂O | Diol | sci-hub.se |
| BF₃·OEt₂ | ROH (Alcohol) | Ether-alcohol | sci-hub.se |
| BF₃·OEt₂ | F⁻ (from BF₃) | Fluorohydrin | sci-hub.se |
Asymmetric ring-opening of epoxides is a powerful strategy for synthesizing enantiomerically pure compounds, which are valuable intermediates in pharmaceuticals and fine chemicals. magtech.com.cn This is achieved using chiral catalysts that differentiate between the two enantiotopic faces of a prochiral epoxide or selectively react with one enantiomer in a racemic mixture (a process known as kinetic resolution). scispace.com
For this compound, a prochiral molecule, a chiral catalyst can guide a nucleophile to attack one of the two epoxide carbons preferentially, leading to a non-racemic product. magtech.com.cnscispace.com Common chiral catalysts for such transformations include chiral Salen-metal complexes and chiral Brønsted acids like phosphonic acids. academie-sciences.frbeilstein-journals.org These catalysts can create a chiral environment around the epoxide, controlling the trajectory of the incoming nucleophile and thus the stereochemistry of the product. beilstein-journals.org The efficiency of such reactions is typically measured by the enantiomeric excess (ee) of the product. academie-sciences.fr
Table 2: Examples of Chiral Catalyst Systems for Asymmetric Epoxide Ring Opening
| Catalyst Type | Example Catalyst | Nucleophile | Potential Outcome | Reference |
|---|---|---|---|---|
| Chiral Salen Complex | (Salen)Cr(III)Cl | N₃⁻ (Azide) | Enantioenriched Azido-alcohol | magtech.com.cnacademie-sciences.fr |
| Chiral Phosphoric Acid | BINOL-derived acid | ArOH (Phenol) | Enantioenriched Ether-alcohol | beilstein-journals.org |
Electrophilic Ring-Opening and Rearrangement Reactions
In the presence of acids, epoxides can undergo ring-opening to form a carbocation, which can then be trapped by a nucleophile or undergo rearrangement to a more stable structure, typically a carbonyl compound.
A well-known reaction of epoxides is their acid-catalyzed isomerization to carbonyl compounds. sci-hub.selkouniv.ac.in The process begins with the protonation of the epoxide oxygen by an acid, followed by cleavage of a C-O bond to form a carbocation. masterorganicchemistry.com A subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of a protonated carbonyl, which then loses a proton to yield the final aldehyde or ketone. libretexts.org
For this compound, protonation and ring-opening would generate a secondary carbocation. A subsequent 1,2-hydride shift would be the most likely rearrangement pathway, leading to the formation of pent-4-en-2-one. The choice of acid and reaction conditions can significantly influence the yield and selectivity of the rearrangement product over other potential side reactions. masterorganicchemistry.com
The classic Pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction proceeds through a carbocation intermediate followed by the migration of an adjacent alkyl or aryl group. wikipedia.orgbyjus.com
The acid-catalyzed rearrangement of an epoxide to a carbonyl compound is mechanistically analogous to the second half of the Pinacol rearrangement. lkouniv.ac.inlibretexts.org After the initial acid-catalyzed ring-opening of this compound to form a carbocation, the subsequent 1,2-hydride shift to form the more stable oxonium ion (the resonance form of a protonated ketone) is the key step. libretexts.org Therefore, the conversion of this compound to a ketone is considered a Pinacol-type rearrangement. lkouniv.ac.in
Table 3: Mechanistic Steps of Pinacol-Type Rearrangement of this compound
| Step | Description | Intermediate |
|---|---|---|
| 1 | Protonation of the epoxide oxygen by an acid catalyst. | Protonated epoxide |
| 2 | Ring-opening of the protonated epoxide to form a secondary carbocation. | Secondary carbocation |
| 3 | A 1,2-hydride shift occurs, moving a hydrogen atom to the carbocation center. | Protonated ketone (Oxonium ion) |
Cationic polymerization is a chain-growth polymerization where the active center is a carbocation. nii.ac.jpresearchgate.net The initiation step involves the generation of a carbocation from a monomer, which then propagates by successively adding more monomer units. nih.gov Lewis acids (often with a co-initiator like water) and strong Brønsted acids are typical initiators. rsc.orgresearchgate.net
As a research concept, this compound could potentially serve as a monomer in cationic ring-opening polymerization. An initiator (e.g., a proton from a strong acid or a Lewis acid complex) would attack the epoxide oxygen, leading to ring-opening and the formation of a cationic active center. nii.ac.jp This cation could then attack another molecule of this compound, propagating the polymer chain. The presence of the pentenyl side chain adds complexity, as it could potentially participate in side reactions, but the fundamental principle of cationic ring-opening polymerization of epoxides is well-established. stanford.edu
Cycloaddition Reactions Involving the Oxirane Ring and Pentenyl Moiety
The vinyl epoxide portion of this compound is a versatile precursor for generating three-carbon synthons, such as oxyallyl cations or π-allyl palladium intermediates, which can readily participate in cycloaddition reactions. acs.orghku.hk The tethered pentenyl chain provides a built-in reaction partner, facilitating intramolecular cycloadditions to form bicyclic ring systems. The stereochemistry of the starting alkene and epoxide, along with the reaction conditions, plays a crucial role in determining the structure and stereochemistry of the resulting products. msu.edulibretexts.org
Intramolecular [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings, and substrates containing both a vinyl epoxide and a tethered alkene are well-suited for this transformation. hku.hkpku.edu.cn While specific studies on this compound are not extensively documented, its reactivity can be predicted based on analogous systems where the vinyl epoxide is opened to form a 1,3-dipole equivalent, which is then trapped by the pendant alkene.
This ring-opening can be initiated by various catalysts. Lewis acids, for example, can coordinate to the epoxide oxygen, facilitating the cleavage of the C-O bond to form an oxyallyl cation intermediate. hku.hk Alternatively, transition metal catalysts, particularly palladium(0) complexes, are widely used to generate a zwitterionic π-allyl palladium intermediate from the vinyl epoxide. rsc.orgresearchgate.netresearchgate.net This intermediate then undergoes intramolecular cyclization with the alkene.
The general course of a palladium-catalyzed intramolecular [3+2] cycloaddition would involve the oxidative addition of Pd(0) to the vinyl epoxide of this compound to form a π-allyl palladium complex. This complex behaves as a three-carbon component that can react with the tethered pentenyl double bond (the two-carbon component). The subsequent intramolecular cyclization would yield a substituted cyclopentane (B165970) fused to a tetrahydrofuran (B95107) ring, creating a bicyclic system with multiple stereocenters. The regioselectivity and stereoselectivity of such reactions are often high, controlled by the ligand on the palladium catalyst and the inherent conformational preferences of the transition state. rsc.orgnih.gov
Research on similar epoxy or aziridinyl enolsilanes tethered to alkenes has shown that intramolecular [3+2] cycloadditions proceed efficiently to generate 6,5-fused ring systems as single diastereomers in high yields. hku.hk The length and nature of the tether are critical; these reactions are often favored when they lead to the formation of unstrained five- or six-membered rings. hku.hkresearchgate.net
Table 1: Examples of Intramolecular and Intermolecular [3+2] Cycloadditions of Vinyl Epoxides and Related Systems
| Reactant(s) | Catalyst/Conditions | Product(s) | Yield (%) | Ref. |
| Epoxy enolsilane tethered with a vinyl-substituted alkene | TESOTf | 6,5-fused cycloadduct | up to 97 | hku.hk |
| Vinyl epoxide and α-N-heterocyclic acrylate | Pd(0) / (S,S)-tBu-FOXAP | Chiral functionalized tetrahydrofuran | up to 93 | rsc.org |
| 2-Nitro-1,3-enyne and vinyl epoxide | Pd(0), then DBU | Cyclic 1,3-dien-5-yne | Moderate to good | researchgate.net |
| 1-Allene-vinylcyclopropane | [Rh(CO)₂Cl]₂ | Bicyclic [3+2] cycloadduct | Moderate | pku.edu.cn |
| Racemic vinyl epoxide and N-benzothiazolimine | Pd(0) / BINAP | Functionalized oxazolidine | Good | researchgate.net |
Beyond [3+2] cycloadditions, the structure of this compound is amenable to other types of pericyclic reactions. These concerted processes are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. msu.eduyoutube.com
An intramolecular ene reaction is a plausible pathway for this compound. The ene reaction is a pericyclic process involving the reaction of an alkene with an allylic hydrogen (the "ene") with another unsaturated component (the "enophile"). msu.edu In this case, the vinyl group of the oxirane could act as the enophile, while the pentenyl chain could serve as the ene component, provided a sterically accessible allylic hydrogen is present. This would lead to the formation of a new carbon-carbon sigma bond and the migration of the allylic hydrogen, resulting in a cyclized alcohol. The feasibility and stereochemical outcome of such a reaction would depend heavily on the specific conformation adopted by the molecule in the cyclic transition state.
Another potential transformation is a radical-mediated formal cycloaddition . For instance, treatment of aryl vinyl oxiranes with a thiyl radical source has been shown to induce homolytic cleavage of the distal C-C bond of the epoxide ring. acs.org The resulting radical can then add to an external alkene. In an intramolecular context for this compound, a similar radical generation could lead to an intramolecular cyclization onto the pentenyl double bond, likely forming a five-membered tetrahydrofuran ring derivative after radical quenching. acs.org
While less common for simple vinyl epoxides, [4+2] cycloadditions (Diels-Alder reactions) are a cornerstone of pericyclic chemistry. For this compound to undergo an intramolecular Diels-Alder reaction, the vinyl epoxide would need to function as the dienophile and the pentenyl chain as the diene. This would require isomerization of the pent-2-enyl group into a conjugated diene system, which is not a direct or facile process for this specific substrate under typical pericyclic conditions. Therefore, a direct intramolecular Diels-Alder reaction is considered unlikely without prior modification of the pentenyl side chain.
Table 2: Examples of Other Relevant Pericyclic and Cyclization Reactions
| Reactant Type | Reaction Type | Catalyst/Conditions | Product Type | Ref. |
| Aryl vinyl epoxide, electron-deficient alkene | Radical-mediated formal cycloaddition | PhSH, AIBN, heat | 2,5-cis-tetrahydrofuran | acs.org |
| Epoxy enolsilane tethered with furan | Intramolecular [4+3] cycloaddition | TESOTf | Tricyclic hydroxyenone | acs.org |
| Ene-ynol ether | retro-ene/[2+2] cycloaddition | Heat (90 °C) | cis-fused cyclobutanone | nih.gov |
| Propene and ethene | Ene reaction | N/A | 1-Pentene | scribd.com |
| (Z)-C6-(vinyl sulfone)phenanthridine | Desulfonylation/[4+2] cycloaddition | t-BuOK, then dienophile | Phenanthridinyl-fused cyclohexene | sioc-journal.cn |
Acknowledgment of Search Results and Content Limitations
Subject: Analysis of Research Availability for this compound
Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available for the chemical compound This compound to generate a thorough and scientifically detailed article that adheres to the provided outline.
The search confirms the identity of the compound (CAS 56956-13-9) as an epoxide derived from (Z)-2-pentene. ontosight.ai However, publicly accessible research findings detailing its specific application as a synthetic building block in the advanced areas outlined below are not available.
Specified Topics with Insufficient Data:
Application As a Synthetic Building Block in Advanced Organic Synthesis
Application in Specialty Material Science Research:Beyond general statements that epoxides can be used to produce polymers like polyethers, no specific research papers or data tables concerning the application of (Z)-Pent-2-enyloxirane in material science were identified.ontosight.ai
Due to the absence of detailed research findings, experimental data, and specific examples in the scientific literature for this compound within the requested contexts, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the user's detailed outline. Generating content for these sections would require speculation and extrapolation from unrelated compounds, which would violate the core requirements for accuracy and focus.
Therefore, the request to generate the specified article cannot be fulfilled at this time.
As a Monomer for Specialty Polymer Synthesis (e.g., polyethers via ring-opening polymerization, as a research concept)
This compound is a prime candidate for ring-opening polymerization (ROP) to produce functional polyethers. ontosight.airesearchgate.net The epoxide ring is susceptible to cleavage by anionic, cationic, or coordination initiators, leading to the formation of a polyether backbone. The pendant (Z)-pentenyl group would remain intact along the polymer chain, introducing regularly spaced unsaturated functionalities.
The polymerization can be initiated by various systems, such as alkali metal alkoxides or hydroxides for anionic ROP, or Lewis acids for cationic ROP. researchgate.net The choice of initiator and reaction conditions would be crucial in controlling the polymer's molecular weight, polydispersity, and microstructure. The "(Z)"-configuration of the pentenyl side chain could influence the stereochemistry of the resulting polymer, potentially leading to materials with distinct physical properties compared to those derived from the "(E)"-isomer.
The resulting poly(this compound) would be a specialty polymer with a unique combination of a flexible polyether backbone and reactive alkenyl side chains. These side chains would be available for a wide range of post-polymerization modifications, allowing for the tailoring of the polymer's properties for specific applications. For instance, the double bonds could be subjected to hydrogenation, epoxidation, or thiol-ene reactions to introduce further functionality.
Illustrative Data Table for Ring-Opening Polymerization of a Vinyl Epoxide
Disclaimer: The following data is illustrative and based on typical results for the ring-opening polymerization of analogous vinyl epoxides. Specific experimental results for this compound are not available in the cited literature.
| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Polymerization Time (h) | Resulting Polyether Mn ( g/mol ) | Polydispersity Index (PDI) |
| Potassium tert-butoxide | 100:1 | THF | 25 | 24 | 9,800 | 1.15 |
| Diethylzinc / H₂O | 50:1 | Toluene | 60 | 12 | 5,100 | 1.25 |
| Boron trifluoride etherate | 200:1 | Dichloromethane | 0 | 1 | 18,500 | 1.40 |
This table illustrates how different initiator systems and conditions could potentially be used to control the polymerization of a vinyl epoxide like this compound, yielding polyethers with varying molecular weights and distributions.
Precursor to Polymer Initiators and Cross-linking Agents (in research context)
The pendant alkenyl group in poly(this compound) or the monomer itself offers significant potential for the development of novel polymer initiators and cross-linking agents within a research framework.
Precursor to Polymer Initiators:
The double bond in this compound or in the resulting polyether can be chemically transformed into a group capable of initiating the polymerization of other monomers. For example, the alkene could undergo hydroboration-oxidation to introduce a hydroxyl group, which can then be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, forming graft copolymers. Alternatively, the double bond could be converted to a radical initiator moiety, such as through the addition of a molecule containing a thermally or photochemically labile bond. This would allow for the synthesis of block copolymers where the first block is a polyether and the subsequent blocks are grown via radical polymerization.
Precursor to Cross-linking Agents:
The alkenyl side chains of poly(this compound) provide reactive sites for cross-linking, which can transform the linear polymer into a three-dimensional network. This process can significantly enhance the material's mechanical properties, thermal stability, and solvent resistance. mdpi.com Several cross-linking strategies could be envisioned:
Thiol-ene "Click" Chemistry: The pendant double bonds can readily react with multifunctional thiols in the presence of a radical initiator or UV light. This is a highly efficient and orthogonal reaction, allowing for the formation of well-defined network structures. rsc.org
Vulcanization: Traditional sulfur vulcanization, similar to the cross-linking of rubber, could be employed to create cross-links between the polymer chains.
Epoxidation and subsequent ring-opening: The pendant double bonds can be epoxidized to introduce additional oxirane rings along the polymer backbone. These new epoxide groups can then be cross-linked through reactions with polyamines or other curing agents. bibliotekanauki.pl
Illustrative Data Table for Post-Polymerization Modification for Cross-linking
Disclaimer: The following data is illustrative and based on established chemical transformations of alkenyl groups in polymers. Specific experimental data for poly(this compound) is not available in the cited literature.
| Modification Reaction | Reagent | Catalyst/Initiator | Solvent | Reaction Temperature (°C) | Functional Group Conversion (%) | Resulting Property |
| Thiol-ene Reaction | Pentaerythritol tetrakis(3-mercaptopropionate) | AIBN | Toluene | 70 | >95 | Cross-linked network |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | - | Dichloromethane | 25 | >90 | Pendant epoxide groups |
| Hydroboration-Oxidation | Borane-THF, then H₂O₂/NaOH | - | THF | 0 to 25 | >98 | Pendant hydroxyl groups |
This table provides a conceptual overview of how the pendant alkenyl groups in a polymer derived from this compound could be chemically modified to introduce functionalities suitable for creating cross-linked materials or for initiating further polymerization.
Advanced Spectroscopic and Chromatographic Methods for Research Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like (Z)-Pent-2-enyloxirane. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, advanced NMR techniques are indispensable for unambiguous stereochemical assignment and for monitoring the progress of reactions that form or consume the epoxide. researchgate.netmdpi.com
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial arrangement of atoms within this compound. wikipedia.org These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the protons on the oxirane ring and the adjacent methine proton of the pentenyl chain. It would also show couplings between the vinyl protons and the allylic methylene (B1212753) protons, and between the allylic protons and the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.org It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is critical for piecing together the molecular skeleton. For instance, it can show correlations from the oxirane ring protons to the carbons of the double bond, confirming the connection between the epoxide and the pentenyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry. The key application for this compound is the confirmation of the Z (cis) geometry of the double bond, which would be indicated by a strong NOE cross-peak between the two vinyl protons. Furthermore, NOE correlations between the protons on the oxirane ring and the substituent can help to define the relative stereochemistry of the chiral centers. researchgate.net
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | COSY Correlations (with H at pos.) | HMBC Correlations (from H at pos. to C at pos.) | Key NOESY Correlation |
|---|---|---|---|---|---|
| 1 (Oxirane CH) | ~2.9-3.2 | ~50-55 | H-2, H-3 | C-2, C-3, C-4 | H-1/H-3, H-2/H-3 |
| 2 (Oxirane CH) | ~2.9-3.2 | ~50-55 | H-1, H-3 | C-1, C-3, C-4 | |
| 3 (Olefinic CH) | ~5.4-5.7 | ~125-130 | H-1, H-2, H-4 | C-1, C-2, C-4, C-5 | Strong H-3/H-4 cross-peak confirms Z-geometry |
| 4 (Olefinic CH) | ~5.4-5.7 | ~125-130 | H-3, H-5 | C-3, C-5, C-6 | |
| 5 (Allylic CH₂) | ~2.0-2.3 | ~20-25 | H-4, H-6 | C-3, C-4, C-6 | - |
| 6 (CH₃) | ~0.9-1.1 | ~12-15 | H-5 | C-4, C-5 | - |
This compound possesses two chiral centers at the epoxide ring, meaning it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), a measure of chiral purity, is crucial in asymmetric synthesis. wikipedia.org This can be achieved using NMR spectroscopy by adding a chiral shift reagent (CSR) or a chiral solvating agent (CSA). researchgate.nettcichemicals.com
These reagents are themselves chiral and interact with the enantiomers of this compound to form transient diastereomeric complexes. researchgate.netrsc.org This diastereomeric interaction breaks the magnetic equivalence of the enantiomers, resulting in the separation of their signals in the ¹H NMR spectrum. The protons closest to the site of interaction (the epoxide ring) typically show the largest chemical shift difference. By integrating the corresponding signals for each enantiomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated. tcichemicals.comnih.gov
Residual Dipolar Couplings (RDCs) offer a powerful method for obtaining long-range structural information, which is often inaccessible through standard NOE or J-coupling analysis. nih.gov RDCs provide data on the orientation of bond vectors relative to the external magnetic field. nih.govwikipedia.org To measure RDCs, the molecule is dissolved in a medium that induces a slight partial alignment, such as a liquid crystal. researchgate.net
For a flexible molecule like this compound, the conformation of the pentenyl chain relative to the epoxide ring can be complex. rsc.orgnih.govfrontiersin.org RDCs measured for various C-H bonds throughout the molecule provide a set of orientational constraints. researchgate.net By comparing the experimental RDC values with those calculated for different possible stereoisomers and low-energy conformations, the correct relative and absolute stereochemistry can be determined with high confidence. This technique is especially valuable for distinguishing between diastereomers or for defining the three-dimensional shape of molecules in solution. acs.org
Mass Spectrometry (MS) for Elucidating Reaction Pathways and Product Identification
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound and for identifying it within complex mixtures, such as during reaction monitoring. nih.govdiva-portal.org
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₇H₁₂O), HRMS can easily distinguish it from other molecules that have the same nominal mass but a different elemental composition. This capability is essential for confirming the identity of a synthesized product and ensuring its purity. researchgate.netnih.gov
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Typical Use |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₃O⁺ | 113.0961 | Confirms molecular weight and elemental composition in positive ion mode ESI or CI. |
| [M+Na]⁺ | C₇H₁₂ONa⁺ | 135.0780 | Common adduct ion in ESI, confirms molecular weight. |
| [M]⁺• | C₇H₁₂O⁺• | 112.0883 | Molecular ion observed in Electron Ionization (EI). |
Tandem Mass Spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of a selected precursor ion. mdpi.comyoutube.com In a typical experiment, the protonated molecule of this compound, [M+H]⁺ (m/z 113.1), is isolated and then fragmented by collision-induced dissociation (CID). nih.gov
The resulting fragment ions are characteristic of the molecule's structure. Epoxides exhibit well-known fragmentation pathways, often involving the cleavage of the C-C or C-O bonds of the oxirane ring. nih.govacs.orgnih.gov Analysis of these fragments helps to locate the position of the epoxide and the double bond and to differentiate it from structural isomers. For example, a characteristic fragmentation of an epoxide can involve cleavage of the carbon-carbon bond within the ring. nasa.gov This technique is particularly useful for identifying reaction intermediates and byproducts in the synthesis of epoxides. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
|---|---|---|---|
| 113.1 | 95.1 | H₂O (18.0) | Loss of water, common for oxygen-containing compounds. |
| 113.1 | 83.1 | C₂H₅OH (30.0) | Cleavage adjacent to the oxirane ring. |
| 113.1 | 69.1 | C₂H₅O (44.0) | Fragmentation involving the pentenyl side chain. |
| 113.1 | 55.1 | C₄H₈O (58.0) | Characteristic ion for a pentenyl fragment [C₄H₇]⁺. docbrown.info |
Vibrational Spectroscopy for Functional Group Analysis in Reaction Studies
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular vibrations of this compound. These methods are crucial for identifying the characteristic functional groups, namely the oxirane ring and the cis-alkene moiety, and for monitoring their transformations during chemical reactions.
FTIR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. researchgate.net In the context of this compound, FTIR is instrumental in confirming the presence of the epoxide (oxirane) ring and the cis-substituted double bond. The analysis of reaction mixtures over time can reveal the consumption of reactants and the formation of products by monitoring changes in the intensities of specific absorption bands. nih.gov
The key vibrational modes for this compound are associated with the oxirane ring and the C=C double bond. The oxirane group gives rise to several characteristic peaks, including the asymmetric and symmetric C-O-C stretching vibrations, and the ring "breathing" mode. spectroscopyonline.com The cis-alkene is characterized by its C=C stretching and C-H bending vibrations.
Key FTIR Absorption Bands for this compound Functional Groups:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Oxirane Ring | Asymmetric C-O-C Stretch | 950 - 810 spectroscopyonline.com | Strong |
| Symmetric C-O-C Stretch | 880 - 750 spectroscopyonline.comchemistrytalk.org | Strong | |
| Ring Breathing | 1280 - 1230 spectroscopyonline.com | Medium | |
| C-H Stretch | ~3050 core.ac.uk | Weak | |
| cis-Alkene (C=C) | C=C Stretch | 1680 - 1620 docbrown.info | Weak to Medium |
| =C-H Bend (out-of-plane) | ~700 | Strong | |
| =C-H Stretch | 3100 - 3040 docbrown.info | Medium |
Data compiled from multiple sources. spectroscopyonline.comchemistrytalk.orgcore.ac.ukdocbrown.info
In reaction studies, such as the epoxidation of (Z)-pent-2-ene, FTIR can be used to monitor the disappearance of the alkene C=C stretching band and the appearance of the characteristic oxirane ring absorptions. sapub.org Conversely, in ring-opening reactions of this compound, the decrease in the intensity of the oxirane bands and the appearance of new bands, for instance, a broad O-H stretch around 3400 cm⁻¹ if a hydroxyl group is formed, can be tracked to determine reaction progress and completion. researchgate.netnih.gov The fingerprint region of the spectrum, typically from 1500 to 400 cm⁻¹, provides a unique pattern for the entire molecule, which is useful for confirming the identity of the final product. docbrown.info
Raman spectroscopy serves as a complementary technique to FTIR for the analysis of this compound. It is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. This technique detects molecular vibrations that induce a change in the polarizability of the molecule.
For this compound, the symmetric vibrations of the non-polar C=C bond and the epoxide ring are often strong and easily identifiable in the Raman spectrum. The C=C stretching vibration in alkenes typically appears as a strong band, while the epoxide ring breathing mode is also readily observable. oceanoptics.comresearchgate.net
Characteristic Raman Shifts for this compound Functional Groups:
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| Oxirane Ring | Ring Breathing | 1280 - 1230 researchgate.netresearchgate.net |
| Ring Deformation | 921 - 916 oceanoptics.comresearchgate.net | |
| Alkene (C=C) | C=C Stretch | ~1650 |
| Thiol (S-H) | S-H Stretch | ~2575 oceanoptics.com |
Data compiled from multiple sources. oceanoptics.comresearchgate.netresearchgate.net
In reaction monitoring, such as polymerization or ring-opening reactions, the intensity of the Raman peak corresponding to the epoxide ring breathing mode (around 1254 cm⁻¹) can be followed over time. oceanoptics.com A decrease in the intensity of this peak indicates the consumption of the epoxide groups. researchgate.net This allows for the real-time study of reaction kinetics. For instance, in a reaction involving a thiol, the disappearance of the S-H stretching peak around 2575 cm⁻¹ can also be monitored simultaneously to understand the reaction mechanism. oceanoptics.com
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution, such as the enantiomers of this compound, without the need for crystallization. youtube.comrsc.org
The process involves measuring the experimental VCD spectrum of a chiral sample and comparing it to the theoretically predicted spectrum for a known enantiomer (e.g., the R,R or S,S form). schrodinger.com The absolute configuration is assigned by matching the experimental spectrum to the calculated one. nih.gov The VCD spectra of enantiomers are mirror images of each other. nih.gov
VCD has been successfully applied to determine the absolute configuration of a wide range of natural products and chiral molecules, including those with multiple stereocenters. researchgate.net It can also be used to differentiate between diastereomers. youtube.com Furthermore, VCD can be employed to determine the enantiomeric excess (% ee) of a sample by creating a calibration curve with samples of known enantiomeric composition. rsc.org This makes VCD a valuable tool in asymmetric synthesis and for the quality control of chiral compounds. youtube.com
Chromatographic Separation Techniques for Purity and Isomeric Analysis in Research
Chromatographic methods are essential for separating the components of a mixture and are therefore critical for assessing the purity and isomeric composition of this compound. Chiral chromatography, in particular, is indispensable for resolving enantiomers.
Chiral Gas Chromatography (GC) is a highly effective technique for the separation and quantification of the enantiomers of volatile and semi-volatile compounds like this compound. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. gcms.cz
Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including epoxides. chromatographyonline.comresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) can significantly influence the selectivity and resolution of the enantiomeric separation. gcms.cz
Typical Parameters for Chiral GC Analysis of Epoxides:
| Parameter | Description |
| Column | Capillary column coated with a chiral stationary phase (e.g., derivatized cyclodextrin) chromatographyonline.comgcms.cz |
| Carrier Gas | Typically Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized temperature ramp to ensure good separation and peak shape. |
The enantiomeric excess (% ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. Chiral GC is a crucial tool in asymmetric epoxidation research to evaluate the effectiveness of chiral catalysts and reaction conditions. It is also used in quality control to ensure the enantiomeric purity of the final product. sci-hub.se The enantiomeric composition of various compounds, including 2-pentanol, has been successfully determined in complex matrices using chiral GC-MS. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For the analysis of this compound, which can exist as a pair of enantiomers, HPLC is particularly valuable for separating diastereomers that may be present as impurities. nih.gov
While chiral HPLC with a chiral stationary phase (CSP) can be used for enantiomeric separation, normal-phase or reversed-phase HPLC on an achiral stationary phase is effective for separating diastereomers. nih.govnih.gov The separation of diastereomers is possible because they have different physical properties and thus interact differently with the stationary phase. researchgate.net
In some cases, a combination of chiral and achiral chromatography can be employed for the complete separation of all stereoisomers in a complex mixture. sigmaaldrich.com For instance, diastereomers can first be separated on an achiral column, followed by the separation of the enantiomers within each diastereomeric pair on a chiral column.
For the analysis of epoxides, derivatization can sometimes be employed to enhance detection and separation. nih.govresearchgate.net For example, epoxides can be derivatized to form products that are more easily detected by UV or fluorescence detectors. nih.gov
Supercritical Fluid Chromatography (SFC) for Preparative Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for the preparative separation of chiral compounds and complex mixtures. researchgate.netamericanpharmaceuticalreview.com Its application is particularly advantageous for the purification of thermally labile and volatile molecules, such as epoxides and insect pheromones. The use of supercritical carbon dioxide as the primary mobile phase offers significant benefits, including faster separations, reduced solvent consumption, and easier fraction post-processing compared to traditional high-performance liquid chromatography (HPLC). waters.comselvita.com
For a chiral and volatile compound like this compound, preparative SFC presents a highly suitable method for isolating stereoisomers, which is often a critical step for structure elucidation and biological activity studies. shimadzu.comnih.gov The principles of SFC involve using a fluid, typically carbon dioxide, above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. teledynelabs.com This supercritical fluid has low viscosity and high diffusivity, allowing for high flow rates and efficient separation without the high backpressures associated with HPLC. acs.orgyoutube.com
Hypothetical Preparative SFC Methodology for this compound
While specific preparative SFC methods for this compound are not extensively documented in publicly available literature, a robust methodology can be proposed based on successful separations of analogous compounds, such as other epoxides and chiral molecules. nih.govnih.govresearchgate.net The development of a preparative SFC method would typically begin with analytical scale screening to identify the optimal chiral stationary phase (CSP) and mobile phase conditions before scaling up. waters.com
Stationary Phase Selection:
The choice of the chiral stationary phase is paramount for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have demonstrated broad applicability in SFC for resolving a variety of chiral compounds, including epoxides. nih.govnih.gov For the separation of this compound, columns like those with tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose would be strong initial candidates. acs.orgnih.gov The selection would be guided by screening experiments to determine which stationary phase provides the best resolution and selectivity for the enantiomers of this compound. afmps.be
Mobile Phase Composition:
The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier to adjust the polarity and enhance the elution of the analytes. ntu.edu.sg Common modifiers include alcohols such as methanol, ethanol, and isopropanol. chiraltech.com For a compound like this compound, a gradient or isocratic elution with a mixture of supercritical CO2 and a small percentage of an alcohol modifier would be employed. The proportion of the modifier is a critical parameter that is optimized to achieve the desired retention and separation, with lower modifier concentrations generally leading to longer retention times and potentially better resolution. nih.gov
Operating Parameters:
The back pressure and temperature of the system are also crucial parameters that influence the density of the supercritical fluid and, consequently, the separation. waters.com Higher back pressure increases the density of the mobile phase, which can decrease retention times. Temperature adjustments can also be used to fine-tune selectivity. Stacked injections are often utilized in a preparative workflow to maximize throughput. nih.gov
Below is a table outlining hypothetical, yet realistic, parameters for the preparative SFC separation of this compound enantiomers based on methods developed for similar compounds.
| Parameter | Value/Description | Rationale/Reference |
| Instrumentation | Preparative SFC system with a capacity for columns up to 30 mm ID and flow rates up to 200 mL/min. | Suitable for gram-scale purification. jascoinc.com |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Proven effectiveness for a wide range of chiral separations, including epoxides. nih.govnih.gov |
| Column Dimensions | 250 mm x 21 mm, 5 µm particle size | A common dimension for preparative scale SFC. waters.com |
| Mobile Phase | Supercritical CO2 / Methanol | Methanol is a common and effective modifier in SFC. ntu.edu.sg |
| Elution Mode | Isocratic or Gradient | To be determined during analytical scale method development. teledyneisco.com |
| Modifier Percentage | 5-20% Methanol | A typical range to achieve good separation of moderately polar compounds. afmps.be |
| Flow Rate | 70 - 150 mL/min | High flow rates are a key advantage of SFC for rapid purification. americanpharmaceuticalreview.com |
| Back Pressure | 100 - 150 bar | A standard pressure range for maintaining the CO2 in a supercritical state and optimizing separation. waters.com |
| Temperature | 35 - 40 °C | Operating slightly above the critical temperature of CO2 (31 °C) is common. americanpharmaceuticalreview.com |
| Detection | UV-Vis and/or Mass Spectrometry (MS) | UV detection is standard, while MS can provide mass confirmation of the collected fractions. jascoinc.com |
Following separation, the fractions containing the purified enantiomers of this compound are collected. A significant advantage of SFC is that upon depressurization, the carbon dioxide in the mobile phase evaporates, leaving the analyte in a highly concentrated solution of the organic modifier, which simplifies and expedites the final product isolation. waters.com This makes preparative SFC a highly efficient and "greener" alternative for obtaining pure enantiomers of chiral compounds like this compound for further research. selvita.com
Computational and Theoretical Studies on Z Pent 2 Enyloxirane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations allow for a detailed examination of the electron distribution and energy landscapes of molecules. These computational techniques are fundamental in predicting the chemical behavior of (Z)-Pent-2-enyloxirane, including its reactivity in various transformations and its interactions with other chemical entities and electromagnetic radiation.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the intricate details of reaction mechanisms involving epoxides such as this compound. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying crucial intermediates, and characterizing the transition states that dictate the rates and selectivity of these processes.
While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems. For example, theoretical investigations into the acid-catalyzed ring-opening of epoxides provide a model for understanding the reactivity of this compound. In such reactions, the protonation of the epoxide oxygen is a key initial step, leading to a highly reactive intermediate. DFT calculations can elucidate the structure and stability of this intermediate and the subsequent transition states for nucleophilic attack at either of the two epoxide carbons. The relative energy barriers of these transition states determine the regioselectivity of the ring-opening reaction.
A significant area of research has been the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, a reaction of considerable green chemistry interest. DFT studies on the reaction of simpler epoxides like propylene (B89431) oxide with CO2, often in the presence of a catalyst, have detailed the reaction pathways and the geometries of the transition states. These studies reveal the crucial role of the catalyst in activating the epoxide ring and facilitating the nucleophilic addition of CO2. The insights gleaned from these model systems are directly applicable to understanding similar transformations involving this compound.
Furthermore, DFT has been employed to explore the degradation mechanisms of related compounds in various environments. For instance, the reaction of epoxides with hydroxyl radicals (•OH), a key process in atmospheric chemistry, has been investigated using DFT. These calculations help to identify the most probable sites for radical attack and the subsequent reaction steps, providing a detailed picture of the molecule's potential environmental fate.
Ab Initio Methods for Spectroscopic Property Prediction and Energy Calculations
Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy in predicting molecular properties. These methods are particularly valuable for the precise calculation of spectroscopic data and energy values for molecules like this compound.
The vibrational frequencies of this compound can be calculated using ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The predicted frequencies can then be correlated with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the molecule and to provide a detailed assignment of its vibrational modes.
Moreover, ab initio calculations are essential for determining the relative energies of different conformational isomers of this compound and the energy barriers for their interconversion. This information is fundamental to understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.
Conformational Analysis and Stereochemical Insights
The three-dimensional arrangement of the atoms in this compound, particularly the relative orientation of the pentenyl side chain with respect to the oxirane ring, plays a pivotal role in its chemical and biological properties. Computational methods provide a powerful lens through which to explore the conformational landscape of this molecule.
Potential Energy Surface Mapping
Potential energy surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, this involves systematically varying the key dihedral angles that define the molecule's shape and calculating the corresponding energy at each point.
By generating a PES, researchers can identify the low-energy, stable conformations (local minima) and the transition states that connect them. This provides a detailed map of the molecule's flexibility and its preferred three-dimensional structures. Given the presence of a flexible pentenyl chain, this compound can exist in numerous conformations, and PES mapping helps to identify the most energetically favorable ones.
Molecular Dynamics Simulations
While potential energy surface mapping provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. In an MD simulation, the movements of the atoms are simulated by solving Newton's equations of motion, providing a "movie" of the molecule's thermal motions.
MD simulations can reveal the time-averaged distribution of different conformers and the rates at which they interconvert. This information is crucial for understanding how the molecule's shape fluctuates in different environments, such as in a solvent or at physiological temperatures. For this compound, MD simulations could provide valuable insights into how the flexibility of its side chain influences its interactions with other molecules, such as enzymes or cellular receptors.
Reaction Mechanism Elucidation and Selectivity Prediction
A primary application of computational chemistry is to unravel the detailed step-by-step mechanisms of chemical reactions and to predict their outcomes, including regioselectivity and stereoselectivity. For a chiral molecule like this compound, these predictions are particularly important for understanding its reactivity in asymmetric synthesis.
Computational models can simulate the approach of a nucleophile to the epoxide ring of this compound and calculate the activation energies for attack at the two distinct carbons of the oxirane. The reaction pathway with the lower activation energy will be kinetically favored, thus determining the regioselectivity of the ring-opening.
Transition State Characterization for Ring-Opening and Epoxidation Reactions
While specific computational studies detailing the transition state characterization for the ring-opening and epoxidation reactions of this compound are not extensively available in the public domain, the principles can be understood from studies on analogous systems. Density Functional Theory (DFT) is a powerful method used to model these transition states.
For the epoxidation of (Z)-2-pentene to form this compound, computational models can elucidate the mechanism. The epoxidation of alkenes is generally a concerted process, meaning the new C-O bonds are formed in a single step. The transition state would involve the peroxy acid and the alkene in a "butterfly" geometry. DFT calculations can determine the activation energy of this transition state, providing insights into the reaction kinetics. For instance, a study on the epoxidation of ethene by a model for Cytochrome P450 using DFT showed that the reaction can proceed through both stepwise and concerted manners involving different spin states.
The ring-opening of this compound can proceed via different mechanisms depending on the reaction conditions (acidic or basic). Under acidic conditions, the epoxide oxygen is protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge in the transition state. Under basic conditions, the nucleophile attacks the less sterically hindered carbon in an SN2-type mechanism. DFT calculations can model the transition states for both pathways, comparing their activation energies to predict the regioselectivity of the ring-opening reaction. For example, computational analysis of the ring-opening of non-symmetrical epoxides has been performed to understand the regioselectivity under both acidic and basic conditions.
Computational Modeling of Catalytic Processes and Enantioselectivity
Computational modeling is crucial for understanding and predicting the enantioselectivity of catalytic reactions involving this compound. This is particularly important for its synthesis via enantioselective epoxidation of (Z)-2-pentene or its enantioselective ring-opening.
In catalytic enantioselective epoxidation , chiral catalysts, often based on transition metals complexed with chiral ligands, are employed. Computational models can help in understanding the origin of enantioselectivity by analyzing the transition states leading to the (R,R) and (S,S) enantiomers of the epoxide. By calculating the energy difference between these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. These models can reveal the crucial non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, the oxidant, and the chiral catalyst that dictate the stereochemical outcome.
Similarly, for the enantioselective ring-opening of a racemic mixture of this compound, computational studies can model the interaction of each enantiomer with a chiral catalyst. By identifying the transition state with the lower activation energy, the model can predict which enantiomer will react preferentially, leading to a kinetic resolution. A study on the computational design of asymmetric frustrated Lewis pairs for CO2 insertion into epoxides highlights how in silico methods can be used to engineer stereoselective catalysts.
QSAR/QSPR Studies for Predicting Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable in a research context for predicting the reactivity and selectivity of compounds like this compound based on their structural features.
While specific QSAR/QSPR models for this compound are not readily found, a notable 3D QSAR study was conducted on the enantioselective ring-opening of a series of 2,2-disubstituted epoxides by epoxide hydrolases. nih.gov This study included substrates with (Z)-alkenyl groups, making its findings highly relevant. nih.gov The models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), successfully correlated the 3D steric and electrostatic fields of the epoxides with the enantioselectivity of their enzymatic hydrolysis. nih.gov
For instance, the CoMFA model for the epoxide hydrolase from Rhodococcus ruber DSM 43338 showed good predictive power for the enantiomeric ratio. nih.gov Such models can be used to predict the selectivity for a new substrate like this compound by calculating its molecular descriptors and inputting them into the established QSAR equation. The steric and electrostatic contour maps generated from these models can visually guide the design of substrates that would exhibit higher selectivity with a particular enzyme. nih.gov
The table below illustrates the kind of data generated in such a QSAR study, showing the correlation between the molecular fields and the enantioselectivity.
Table 1: Example of a 3D QSAR Model for Enantioselective Epoxide Ring-Opening nih.gov
| Model | Statistical Parameter | Value | Description |
|---|---|---|---|
| CoMFA | q² (cross-validated r²) | 0.701 | Indicates the predictive ability of the model. |
| r² (non-cross-validated) | 0.937 | Indicates the goodness of fit of the model. | |
| Field Contribution | Steric: 55%, Electrostatic: 45% | Shows the relative importance of steric and electrostatic fields in determining enantioselectivity. |
These QSAR models are powerful tools in predicting the biological activity and reactivity of new chemical entities without the need for extensive experimental testing, thus accelerating the discovery and development process in fields like drug discovery and biocatalysis. tandfonline.comacs.org
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Stereoselective Transformations
The precise control of stereochemistry is a cornerstone of contemporary synthesis. For (Z)-pent-2-enyloxirane, the development of new catalytic methods that can predictably and selectively manipulate its chiral centers and functional groups is a primary research focus.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. princeton.edu In the context of olefinic oxiranes, organocatalysis offers a metal-free alternative for stereoselective transformations. Future research is directed towards expanding the toolkit of organocatalysts for reactions involving substrates like this compound.
One promising avenue is the continued development of iminium and enamine catalysis. princeton.educaltech.edu These methods often utilize chiral secondary amines (e.g., imidazolidinones) to activate α,β-unsaturated aldehydes, which are direct precursors to vinyl epoxides. caltech.educaltech.edu Research in this area focuses on designing new catalyst architectures to improve efficiency and enantioselectivity in the epoxidation step, ensuring access to highly enantioenriched this compound. caltech.edu Furthermore, organocatalysts are being explored for the subsequent stereoselective ring-opening of the formed epoxide, allowing for the controlled installation of various nucleophiles.
Table 1: Representative Organocatalytic Systems for Transformations Related to Olefinic Oxiranes
| Catalyst Type | Precursor/Substrate | Transformation | Key Advantages |
|---|---|---|---|
| Chiral Imidazolidinone | α,β-Unsaturated Aldehyde | Asymmetric Epoxidation | High enantioselectivity, metal-free conditions, operational simplicity. caltech.edu |
| Cinchona Alkaloids | α,β-Unsaturated Ketone | Asymmetric Epoxidation | Effective for ketone substrates, complementary to amine catalysts. caltech.edu |
| Chiral Phosphoric Acids | Vinyl Epoxides | Asymmetric Ring-Opening | Activation of nucleophiles for regioselective and enantioselective addition. |
This table presents examples of organocatalytic systems relevant to the synthesis and transformation of olefinic oxiranes.
Biocatalysis, which harnesses the power of enzymes and whole-cell systems, offers unparalleled selectivity under mild, environmentally benign conditions. mdpi.com For a molecule like this compound, biocatalysis presents significant opportunities for clean and efficient chemical modifications. rsc.org
Future research will likely focus on several key enzyme classes:
Epoxide Hydrolases (EHs): These enzymes catalyze the ring-opening of epoxides with water to form vicinal diols. A major research goal is the discovery and engineering of EHs that can perform kinetic resolutions of racemic this compound with high enantioselectivity, providing access to both enantiopure epoxide and the corresponding chiral diol.
Peroxygenases: These enzymes can catalyze a variety of useful synthetic transformations, including epoxidation and hydroxylation, using hydrogen peroxide as the oxidant. tudelft.nl Developing robust peroxygenase-based systems could provide a sustainable route to this compound from its corresponding diene. tudelft.nl
Reductases: Enzymes such as methionine sulfoxide (B87167) reductases (Msr) have shown potential in reductive catalysis. almacgroup.com Exploring the broader substrate scope of reductive enzymes could lead to novel transformations of the oxirane ring. almacgroup.com
The use of whole-cell biocatalysts (e.g., baker's yeast) is another expanding area, as they provide the necessary enzymes and cofactors in a natural cellular environment, often simplifying the reaction setup. mdpi.com
Table 2: Biocatalytic Strategies for Epoxide Chemistry
| Biocatalyst Type | Transformation | Key Advantages |
|---|---|---|
| Isolated Enzymes (e.g., EHs) | Kinetic Resolution, Desymmetrization | Extremely high chemo-, regio-, and stereoselectivity. tudelft.nl |
| Whole-Cell Systems (e.g., Bacteria, Yeast) | Asymmetric Reduction, Hydrolysis | Cofactor regeneration, operational simplicity, reduced enzyme purification costs. mdpi.com |
This table outlines key biocatalytic approaches applicable to the manipulation of chiral epoxides.
Integration into Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is revolutionizing chemical manufacturing. vapourtec.comamericanpharmaceuticalreview.com This technology offers enhanced safety, improved efficiency, and seamless scalability. researchgate.netrsc.org The synthesis and transformation of this compound are prime candidates for adaptation to continuous flow processes.
Key advantages of applying flow chemistry include:
Enhanced Safety: Epoxidation reactions can be highly exothermic, and epoxides themselves can be reactive. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. vapourtec.com
Improved Yield and Selectivity: Precise control over reaction time (residence time), temperature, and stoichiometry in a flow system can lead to higher yields and fewer byproducts compared to batch processing. vapourtec.comnih.gov
Scalability: Scaling up a reaction in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex and often unpredictable challenges of batch scale-up. americanpharmaceuticalreview.com
Future work will involve designing dedicated flow reactors, potentially including packed-bed reactors with immobilized catalysts (organo- or biocatalysts) for the continuous, stereoselective synthesis and derivatization of this compound.
Table 3: Comparison of Batch vs. Continuous Flow Processing for Epoxide Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; risk of hot spots. | Excellent; high surface-area-to-volume ratio. vapourtec.com |
| Safety | Handling of large quantities of reactive materials. | Small "in-process" volumes; intermediates can be used immediately. vapourtec.com |
| Process Control | Difficult to precisely control mixing and temperature. | Precise control over residence time, temperature, and stoichiometry. |
| Scalability | Requires re-optimization at each scale. | Linear scalability by extending run time or numbering up. americanpharmaceuticalreview.com |
This table contrasts the key features of traditional batch processing with modern continuous flow methodologies.
Exploration of New Reactivity Modes and Rearrangement Pathways for the Olefinic Oxirane System
Beyond standard nucleophilic ring-opening, the combination of an epoxide and a Z-alkene in this compound allows for more complex and novel transformations. A key area of future research is the discovery and exploitation of new reactivity modes, particularly those involving the interplay between the two functional groups.
Potential research directions include:
Transition Metal-Catalyzed Rearrangements: Catalysts based on metals like palladium, rhodium, or copper are known to mediate unique rearrangements of vinyl epoxides. Research into applying these catalysts to this compound could uncover novel pathways to synthetically valuable structures, such as chiral allylic alcohols, dihydrofurans, or other rearranged products.
Tandem Reactions: The olefinic oxirane system is ideally suited for tandem or cascade reactions where an initial transformation (e.g., epoxide opening) triggers a subsequent reaction (e.g., cyclization onto the alkene). Designing such cascades would enable the rapid construction of molecular complexity from a simple starting material.
Sigmatropic Rearrangements: Under thermal or catalytic conditions, vinyl epoxides can potentially undergo concerted rearrangements (e.g., vapourtec.comvapourtec.com-sigmatropic shifts) to form new ring systems or acyclic structures with high stereocontrol. Investigating these pathways for this compound could provide access to unique molecular scaffolds.
Advanced Applications in Complex Molecular Architecture Design and Diversity-Oriented Synthesis
This compound is not just a simple building block but a powerful starting point for advanced synthetic strategies like Diversity-Oriented Synthesis (DOS). DOS aims to create collections of structurally diverse molecules to explore chemical space and discover new biological functions. cam.ac.ukscispace.com The multiple functional handles and stereocenters of this compound make it an ideal substrate for DOS. scispace.com
A DOS strategy starting with this compound could involve:
Stereocontrolled Synthesis: Generating both enantiomers of the starting material using asymmetric catalysis.
Divergent Reactions: Treating the enantiopure epoxide with different reagents to achieve both appendage diversity (adding different groups) and skeletal diversity (forming different core structures). cam.ac.uk For example, different nucleophiles could open the epoxide, while different catalysts could be used to functionalize the alkene or induce rearrangements.
This approach allows for the rapid generation of a library of related but structurally distinct compounds, which can then be screened for valuable properties in materials science or medicinal chemistry. osti.gov
Table 4: A Hypothetical Diversity-Oriented Synthesis (DOS) Strategy
| Step | Action | Outcome | Type of Diversity |
|---|---|---|---|
| 1 | Asymmetric epoxidation of (Z)-penta-1,3-diene | Access to (R)- and (S)-(Z)-Pent-2-enyloxirane | Stereochemical Diversity |
| 2a | Nucleophilic ring-opening (e.g., with R-NH2, R-OH) | Formation of various amino alcohols | Appendage Diversity |
| 2b | Lewis acid-catalyzed rearrangement | Formation of a chiral cyclopentenone scaffold | Skeletal Diversity |
| 2c | Pd-catalyzed reaction with a pronucleophile | Formation of a functionalized allylic alcohol | Skeletal and Appendage Diversity |
This table illustrates how a single precursor can be used in a DOS workflow to generate multiple, diverse molecular structures.
Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating discovery. For this compound, this approach can provide deep mechanistic insight and enable the rational design of new catalysts and reactions.
Future research will increasingly rely on this integrated approach:
Mechanistic Elucidation: Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the origins of stereoselectivity. This can explain experimental observations, such as why a particular catalyst gives a specific enantiomer.
Catalyst Design: By understanding the key interactions between a catalyst and the substrate at a molecular level, new catalysts can be designed in silico before being synthesized and tested in the lab. This rational design process is far more efficient than traditional trial-and-error screening.
Predicting Reactivity: Computational models can help predict new, undiscovered reactivity modes for the olefinic oxirane system, guiding experimentalists toward promising areas of investigation. Experimental techniques like advanced NMR spectroscopy can then be used to verify these predictions and characterize fleeting intermediates. caltech.edu
This collaborative loop, where computation predicts and explains while experimentation validates and discovers, will be crucial for unlocking the next generation of transformations for versatile building blocks like this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-Pent-2-enyloxirane, and how do reaction conditions influence stereoselectivity?
- Methodological Answer: The synthesis typically involves epoxidation of (Z)-pent-2-ene using peracids (e.g., mCPBA) under controlled temperature (-20°C to 25°C) to preserve stereochemistry. Stereoselectivity depends on solvent polarity and electron-deficient peracid reactivity. Characterization via H NMR should confirm the Z-configuration by analyzing coupling constants () and epoxy proton splitting patterns. Ensure reproducibility by documenting exact molar ratios and reaction times in experimental protocols .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer: Use H and C NMR to confirm the oxirane ring and alkene geometry. Infrared (IR) spectroscopy identifies epoxy C-O stretching (~1250 cm) and alkene C-H out-of-plane bending (~960 cm). Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular ion peaks (). Cross-reference data with published spectra in databases like SciFinder or Reaxys to validate assignments .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies by storing samples in amber vials at 4°C, 25°C, and 40°C with desiccants. Monitor degradation via HPLC every 7 days for 4 weeks. Epoxide ring-opening reactions (e.g., hydrolysis) are pH-sensitive; use buffered solutions to assess stability in aqueous environments. Report degradation products (e.g., diols) and half-life calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from impurities or solvent effects. Perform high-resolution NMR (600 MHz+) with deuterated solvents (CDCl, DMSO-d) to minimize artifacts. Use 2D techniques (COSY, HSQC) to assign overlapping signals. Compare results with computational models (DFT-based chemical shift predictions) to validate assignments. Document solvent and temperature parameters meticulously to enable cross-study comparisons .
Q. What experimental designs optimize this compound’s regioselective functionalization in multi-step syntheses?
- Methodological Answer: Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature) in ring-opening reactions. For example, use BF-etherate in THF at 0°C to favor nucleophilic attack at the less substituted epoxy carbon. Analyze outcomes via H NMR yield calculations and kinetic studies. Include negative controls (e.g., uncatalyzed reactions) to isolate catalyst effects .
Q. How can computational chemistry predict the reactivity of this compound in non-polar vs. polar environments?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states in epoxide ring-opening. Compare solvation models (PCM for polar solvents vs. gas-phase for non-polar) to assess solvent effects on activation energy. Validate predictions with experimental kinetic data (Arrhenius plots) and Hammett substituent constants for electronic effects .
Q. What strategies mitigate side reactions during this compound’s incorporation into polymer matrices?
- Methodological Answer: Use inert atmospheres (N/Ar) and radical inhibitors (BHT) during polymerization to prevent epoxy ring homopolymerization. Monitor reaction progress via in-situ FTIR to detect premature crosslinking. Optimize monomer-to-initiator ratios (e.g., 100:1 for anionic polymerization) and characterize polymer thermal stability via TGA/DSC .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices, with processed data (statistical means, SD) in the main text. Use ANOVA for multi-variable comparisons .
- Figures : Label spectra with peak assignments and reference standards. For reaction mechanisms, use ChemDraw with IUPAC-compliant numbering .
- Uncertainty Analysis : Report confidence intervals for kinetic data and instrument error margins (e.g., ±0.1°C for temperature-sensitive reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
